molecular formula C14H24N4O3 B13802531 Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-

Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-

Cat. No.: B13802531
M. Wt: 296.37 g/mol
InChI Key: OKKVORDDXFDEEC-UHFFFAOYSA-N
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Description

Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- is a complex organic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.

    Final Assembly: The final compound is assembled by coupling the functionalized pyrimidine ring with the desired substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino or acetamide groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

    Biomolecular Interactions: Studied for its interactions with DNA and RNA.

Medicine

    Pharmaceuticals: Investigated for its potential as an antiviral or anticancer agent.

    Drug Development: Used as a scaffold for designing new therapeutic agents.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide

Uniqueness

Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

N-[4-amino-1,3-bis(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C14H24N4O3/c1-8(2)6-17-12(15)11(16-10(5)19)13(20)18(14(17)21)7-9(3)4/h8-9H,6-7,15H2,1-5H3,(H,16,19)

InChI Key

OKKVORDDXFDEEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)NC(=O)C)N

Origin of Product

United States

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